![molecular formula C19H21NSe B12621768 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate CAS No. 919488-43-0](/img/structure/B12621768.png)
5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is an organoselenium compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a selenocyanate group attached to a biphenyl structure, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate typically involves the reaction of 4’-methyl[1,1’-biphenyl]-4-yl)pentyl bromide with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenocyanate group can yield seleninic acids, while reduction can produce selenols or diselenides.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in studying biological pathways.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
作用機序
The mechanism by which 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can enhance glutathione-related antioxidant levels, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Enzyme Inhibition: It can inhibit specific enzymes involved in tumor growth and proliferation, contributing to its anticancer properties.
Cellular Pathways: The compound may interact with cellular signaling pathways that regulate cell growth, apoptosis, and oxidative stress responses.
類似化合物との比較
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar anticancer properties.
Benzyl selenocyanate: Known for its chemopreventive activity.
p-Xylene selenocyanate: Studied for its potential in cancer prevention and treatment.
Uniqueness
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is unique due to its specific biphenyl structure, which may impart distinct chemical and biological properties compared to other selenocyanate compounds
特性
CAS番号 |
919488-43-0 |
|---|---|
分子式 |
C19H21NSe |
分子量 |
342.3 g/mol |
IUPAC名 |
5-[4-(4-methylphenyl)phenyl]pentyl selenocyanate |
InChI |
InChI=1S/C19H21NSe/c1-16-6-10-18(11-7-16)19-12-8-17(9-13-19)5-3-2-4-14-21-15-20/h6-13H,2-5,14H2,1H3 |
InChIキー |
NBVHWHXPVKHURA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


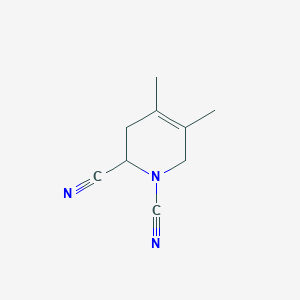
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
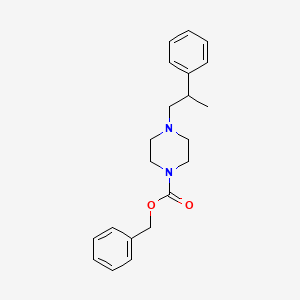
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
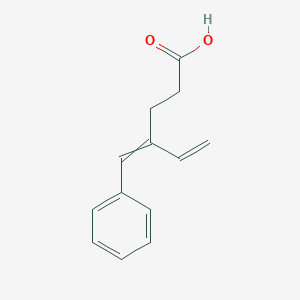
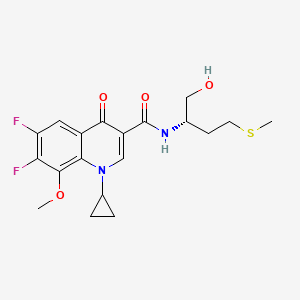


![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
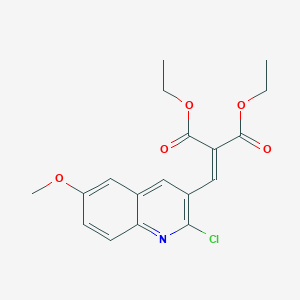
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)

